1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol
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Description
Chemical Reactions Analysis
The chemical reactions involving “1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol” are not specified in the sources I have. Benzofuran compounds can undergo a variety of reactions, but the specific reactions would depend on the functional groups present in the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, physical form, and purity. For “this compound”, the molecular weight is 189.26, and it is a liquid at room temperature .Future Directions
The future directions for research on “1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol” and similar compounds could include further studies on their synthesis, properties, and potential applications. Benzofuran derivatives have been shown to have a range of biological activities, making them a topic of interest in medicinal chemistry .
Mechanism of Action
Target of Action
Similar benzofuran derivatives have shown significant cytotoxic activity in various cancer cell lines .
Mode of Action
Studies on similar benzofuran derivatives suggest that they exhibit pro-oxidative effects and increase reactive oxygen species in cancer cells . They also induce apoptosis in cancer cells .
Biochemical Pathways
Similar benzofuran derivatives have been found to inhibit the release of proinflammatory interleukin 6 (il-6) in cancer cells , suggesting a potential impact on inflammatory pathways.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2798±150 °C and a density of 1186±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Similar benzofuran derivatives have shown to induce apoptosis in cancer cells and inhibit the release of proinflammatory interleukin 6 (IL-6) in cancer cells .
Action Environment
It is generally recommended to store the compound in a sealed, dry environment at room temperature .
Properties
IUPAC Name |
1-(3-ethyl-1-benzofuran-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-8,13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPXQPLQXPMPKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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